molecular formula C7H6O7 B1237146 (1E)-4-oxobut-1-ene-1,2,4-tricarboxylic acid CAS No. 85179-60-8

(1E)-4-oxobut-1-ene-1,2,4-tricarboxylic acid

Cat. No.: B1237146
CAS No.: 85179-60-8
M. Wt: 202.12 g/mol
InChI Key: ODTDYYZJDQGKQT-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1E)-4-oxobut-1-ene-1,2,4-tricarboxylic acid is a 4-oxo derivative of but-1-ene-1,2,4-tricarboxylic acid with (E)-stereochemistry about the C=C bond. It derives from a but-1-ene-1,2,4-tricarboxylic acid. It is a conjugate acid of a (1E)-4-oxobut-1-ene-1,2,4-tricarboxylate.

Scientific Research Applications

  • Synthesis of Biologically Active Compounds : Derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid, related to (1E)-4-oxobut-1-ene-1,2,4-tricarboxylic acid, are useful in synthesizing biologically active compounds. An efficient protocol using microwave assistance and ytterbium triflate catalyst has been developed for synthesizing these compounds, offering pure products in significant yields (Tolstoluzhsky et al., 2008).

  • Crystal Structure Analysis : The structure of N-Phenylmaleamic acid, a derivative, shows molecules linked by hydrogen bonds, forming a flat ribbon structure in the crystal (Lo & Ng, 2009). Another study on a similar compound revealed its molecular structure and intermolecular hydrogen bonds, forming a dendrimer-like structure in the crystal (Sirajuddin et al., 2015).

  • DNA Interaction and Biological Screening : A study found that 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid interacts with DNA through intercalative binding, showing significant antioxidant and antitumor activities, making it a potential antitumor agent (Sirajuddin et al., 2015).

  • Preparation of Novel Heterocyclic Compounds : The compound 4-(4-bromophenyl)-4-oxobut-2-enoic acid serves as a starting material for the preparation of a series of heterocyclic compounds with potential antibacterial activities (El-Hashash et al., 2015). Another study highlights the use of 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid in preparing pyridazinones, thiazoles derivatives, and other heterocycles, with antimicrobial activities being evaluated for some of these compounds (El-Hashash et al., 2014).

Properties

CAS No.

85179-60-8

Molecular Formula

C7H6O7

Molecular Weight

202.12 g/mol

IUPAC Name

(E)-4-oxobut-1-ene-1,2,4-tricarboxylic acid

InChI

InChI=1S/C7H6O7/c8-4(7(13)14)1-3(6(11)12)2-5(9)10/h2H,1H2,(H,9,10)(H,11,12)(H,13,14)/b3-2+

InChI Key

ODTDYYZJDQGKQT-NSCUHMNNSA-N

Isomeric SMILES

C(/C(=C\C(=O)O)/C(=O)O)C(=O)C(=O)O

SMILES

C(C(=CC(=O)O)C(=O)O)C(=O)C(=O)O

Canonical SMILES

C(C(=CC(=O)O)C(=O)O)C(=O)C(=O)O

Synonyms

3-carboxy-5-oxo-2-hexenedioic acid
4-oxalmesaconic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1E)-4-oxobut-1-ene-1,2,4-tricarboxylic acid
Reactant of Route 2
(1E)-4-oxobut-1-ene-1,2,4-tricarboxylic acid
Reactant of Route 3
(1E)-4-oxobut-1-ene-1,2,4-tricarboxylic acid
Reactant of Route 4
(1E)-4-oxobut-1-ene-1,2,4-tricarboxylic acid
Reactant of Route 5
(1E)-4-oxobut-1-ene-1,2,4-tricarboxylic acid
Reactant of Route 6
(1E)-4-oxobut-1-ene-1,2,4-tricarboxylic acid

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